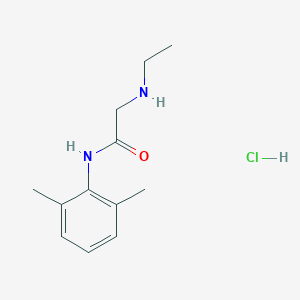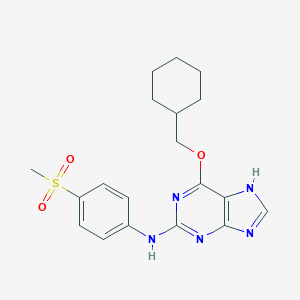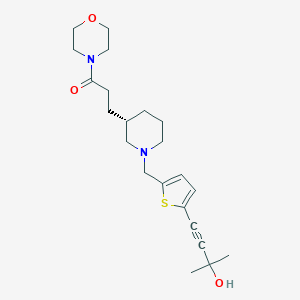
Monoethylglycinexylidide hydrochloride
説明
Monoethylglycinexylidide (MEGX) is an amino acid amide formed from 2,6-dimethylaniline and N-ethylglycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . MEGX is used as an indicator of hepatic function .
Synthesis Analysis
A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (MEGX) in serum . In the liver, lidocaine is de-ethylated by the cytochrome P450 system to MEGX, a metabolite that retains pharmacological and toxicological activity similar to LIDO, although less powerful .Molecular Structure Analysis
The molecular formula of MEGX is C12H18N2O . The molecular weight is 206.28 g/mol . The IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide . The hydrochloride salt of MEGX has a molecular formula of C12H19ClN2O and a molecular weight of 242.74500 .Chemical Reactions Analysis
The formation of MEGX from lidocaine involves oxidative N-deethylation . This process is carried out by liver cytochrome P450 enzymes .科学的研究の応用
Liver Function Testing
Monoethylglycinexylidide (MEGX) is a metabolite of lidocaine, and its formation is catalyzed by the cytochrome P450 enzyme CYP3A4 in humans. The hepatic conversion of lidocaine to MEGX has led to the development of the MEGX test, which measures serum MEGX concentrations as a real-time test of liver function .
Pharmacokinetics
A novel bioanalysis method for the simultaneous determination of lidocaine, MEGX, and GX (another metabolite) was developed for pharmacokinetic (PK) evaluation. This involves creating a PK model for lidocaine and its metabolites following administration, which can be crucial for understanding drug behavior in the body .
Topical Anesthetics Evaluation
MEGX is used to evaluate the absorption and efficacy of topical anesthetics. By measuring serum levels of lidocaine and MEGX, researchers can compare the performance of different anesthetic formulations applied to the skin .
作用機序
Target of Action
Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .
Mode of Action
MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .
Biochemical Pathways
The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .
Pharmacokinetics
The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .
Result of Action
The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .
Action Environment
The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFVVHMUVBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethylglycinexylidide hydrochloride | |
CAS RN |
7729-94-4 | |
| Record name | Norlidocaine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)

![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)



![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)